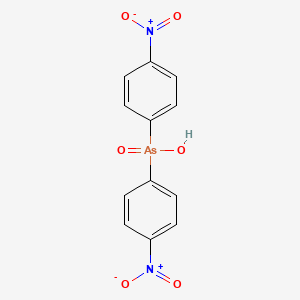

Bis(4-nitrophenyl)arsinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 129422 is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry

Chemical Reactions Analysis

Reduction of Nitro Groups

The nitro groups on the aromatic rings undergo selective reduction under catalytic hydrogenation conditions. For example, using Pd/C as a catalyst with hydrogen gas reduces the nitro groups to amines, yielding Bis(4-aminophenyl)arsinic acid :

Bis(4-nitrophenyl)arsinic acid+6H2Pd/CBis(4-aminophenyl)arsinic acid+4H2O

Conditions :

This reaction is critical for synthesizing arsenic-containing aniline derivatives used in pharmaceuticals and agrochemicals.

Acid-Base Reactivity

The arsenic acid group (AsO3H2) exhibits weak acidity, with predicted pKa values influenced by the nitro substituents. Computational studies on similar arsonic acids suggest:

| Compound | Predicted pKa1 | Predicted pKa2 |

|---|---|---|

| 4-Nitrophenylarsonic acid | 4.2 | 8.7 |

| 3-Nitro-4-hydroxyphenylarsonic acid | 3.8 | 7.9 |

Data extrapolated from ML-based pKa predictions for arsonic acids .

In alkaline conditions, deprotonation forms arsenate salts (e.g., Bis(4-nitrophenyl)arsinate2−), which enhance solubility in polar solvents .

Metal Complexation

The arsenic acid moiety acts as a ligand, forming stable complexes with transition metals. For instance:

Bis(4-nitrophenyl)arsinic acid+Fe3+→Fe[(4-NO2C6H4)2AsO3]3

Key Properties :

-

Stability : Enhanced in acidic media (pH 2–4).

-

Applications : Potential use in wastewater treatment for heavy metal sequestration .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings facilitate nucleophilic substitution, though nitro groups typically direct reactions to the meta position. For example, reaction with hydroxide ions under high-temperature conditions yields hydroxylated derivatives:

Bis(4-nitrophenyl)arsinic acid+OH−ΔBis(3-hydroxy-4-nitrophenyl)arsinic acid

Conditions :

Hydrolysis Reactions

Under acidic or alkaline hydrolysis, the arsenic-oxygen bonds undergo cleavage. For example, in concentrated HCl:

Bis(4-nitrophenyl)arsinic acid+3HCl→2(4-Nitrophenol)+AsCl3+H2O

Conditions :

Oxidative Degradation

Exposure to strong oxidizers (e.g., H2O2) degrades the compound into inorganic arsenic species:

Bis(4-nitrophenyl)arsinic acid+6H2O2→2(4-Nitrophenol)+H3AsO4+4H2O

This pathway is environmentally significant for arsenic detoxification .

Key Research Findings

-

Reduction Selectivity : The nitro groups are reduced preferentially over the arsenic center, preserving the As–C bonds.

-

Environmental Fate : Oxidative degradation pathways dominate in aquatic systems, minimizing bioaccumulation risks .

-

Catalytic Applications : Palladium complexes of reduced derivatives show promise in cross-coupling reactions .

Scientific Research Applications

NSC 129422 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 129422 is investigated for its potential therapeutic applications, including its role in drug development and disease treatment. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 129422 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

NSC 129422 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can focus on aspects such as chemical reactivity, biological activity, and potential applications. By examining these similarities and differences, researchers can better understand the unique features of NSC 129422 and its potential advantages over other compounds.

Properties

CAS No. |

7795-89-3 |

|---|---|

Molecular Formula |

C12H9AsN2O6 |

Molecular Weight |

352.13 g/mol |

IUPAC Name |

bis(4-nitrophenyl)arsinic acid |

InChI |

InChI=1S/C12H9AsN2O6/c16-13(17,9-1-5-11(6-2-9)14(18)19)10-3-7-12(8-4-10)15(20)21/h1-8H,(H,16,17) |

InChI Key |

OFIWPVOLQSHYPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.